2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole
CAS No.:
Cat. No.: VC15295920
Molecular Formula: C27H28F2N4O
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28F2N4O |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole |
| Standard InChI | InChI=1S/C27H28F2N4O/c1-31-25-12-11-23(34-2)17-24(25)30-26(31)18-32-13-15-33(16-14-32)27(19-3-7-21(28)8-4-19)20-5-9-22(29)10-6-20/h3-12,17,27H,13-16,18H2,1-2H3 |
| Standard InChI Key | JORXSQIBVMMADQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole (IUPAC name: 2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole) has the molecular formula C<sub>27</sub>H<sub>28</sub>F<sub>2</sub>N<sub>4</sub>O and a molecular weight of 462.5 g/mol. Key structural elements include:
-
A benzimidazole core substituted with a methoxy group at position 5 and a methyl group at position 1.
-
A piperazine ring linked to the benzimidazole’s position 2 via a methylene bridge.
-
Two 4-fluorophenyl groups attached to the piperazine’s central carbon, forming a benzhydryl motif.
The compound’s canonical SMILES string (CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F) and InChIKey (JORXSQIBVMMADQ-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>28</sub>F<sub>2</sub>N<sub>4</sub>O |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole |
| SMILES | CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
| InChIKey | JORXSQIBVMMADQ-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound follows a multi-step strategy common to benzimidazole derivatives:
-
Benzimidazole Core Formation: Condensation of 4-methoxy-1,2-phenylenediamine with methyl isocyanate or equivalent reagents to introduce the 1-methyl group.
-
Piperazine Functionalization: Reaction of piperazine with bis(4-fluorophenyl)methanol or its halogenated analog to form the bis(4-fluorophenyl)methylpiperazine intermediate .
-
Coupling Reaction: Alkylation of the benzimidazole’s position 2 with the piperazine intermediate via a methylene linker, typically using formaldehyde or dichloromethane as the bridging agent.
The final product is purified via column chromatography or recrystallization, with purity verified by HPLC and NMR spectroscopy.
Analytical Characterization
-
<sup>1</sup>H NMR: Peaks corresponding to the methyl group (δ ~3.0 ppm), methoxy protons (δ ~3.8 ppm), and aromatic fluorophenyl protons (δ ~6.8–7.2 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 462.5 confirms the molecular weight.
| Compound Class | GI<sub>50</sub> (µM) | Target Pathway |
|---|---|---|
| Piperazinylacetamides | 4.36 | Kinase Inhibition |
| Benzimidazole-Piperazines | N/A | Topoisomerase I/II |
Antimicrobial and Anti-inflammatory Effects
-
Antimicrobial: The fluorophenyl groups confer activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis.
-
Anti-inflammatory: Piperazine moieties modulate cytokine release (e.g., TNF-α, IL-6) via NF-κB pathway inhibition.
Structure-Activity Relationships (SARs)
Role of Fluorine Substituents
The para-fluorine atoms on the phenyl rings enhance:
-
Lipophilicity: Improving blood-brain barrier penetration for CNS-targeted therapies .
-
Electron-Withdrawing Effects: Stabilizing interactions with enzymatic active sites.
Impact of the Piperazine Spacer
-
Flexibility: The piperazine ring’s conformational mobility allows optimal binding to G-protein-coupled receptors (GPCRs) .
-
Basic Nitrogen Atoms: Facilitate protonation at physiological pH, enhancing solubility and target affinity.
Future Directions and Therapeutic Prospects
Preclinical Development
-
Toxicity Profiling: Acute and chronic toxicity studies in animal models are needed to establish safety margins.
-
Formulation Optimization: Lipid-based nanoparticles could improve bioavailability due to the compound’s high logP value (~4.5).
Target Identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume